molecular formula C13H15F6N3O3S2 B12326672 N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide

N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B12326672
M. Wt: 439.4 g/mol
InChI Key: SXEIAYCCOIRYQN-UHFFFAOYSA-N
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Description

N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl group attached to a benzenesulfonamide core. The molecule also contains a hydrazinyl group linked to a butan-2-yl chain with a methylthio (-SMe) substituent at position 4 and an oxo group at position 1. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the methylthio moiety may influence redox properties and bioavailability.

Properties

IUPAC Name

N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEIAYCCOIRYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a precursor containing the methylthio and oxobutan groups.

    Introduction of the trifluoromethyl groups: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazinyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylthio group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with 3,5-Bis(trifluoromethyl)benzenesulfonamide Moieties

a. N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester ()

  • Structure : Shares the 3,5-bis(trifluoromethyl)benzenesulfonamide group but replaces the hydrazinyl-oxobutan-2-yl chain with an L-methionine methyl ester.
  • Key Differences: The ester group in this compound may confer higher solubility in non-polar solvents compared to the hydrazine-derived target compound.

b. N-((4-(3,5-Bis(trifluoromethyl)phenoxy)phenyl)sulfonyl)-3′,4′-dichloro-biphenyl-3-carboxamide ()

  • Structure: Contains a biphenyl-carboxamide linked to a sulfonamide group with 3,5-bis(trifluoromethyl)phenoxy substitution.
  • Key Differences: The phenoxy group introduces steric bulk and electronic effects distinct from the target compound’s direct aryl-sulfonamide linkage.

c. 3-Amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide ()

  • Structure : Pyrazole core with a 3,5-bis(trifluoromethyl)phenyl group and a methylthio substituent.
  • Key Differences : The pyrazole ring replaces the sulfonamide-hydrazine scaffold, altering electronic properties. The methylthio group’s position on the pyrazole may influence ring tautomerism and biological activity, as seen in antimicrobial testing .
Functional Group Analysis

a. Hydrazinyl vs. Triazole Derivatives ()

  • Triazole-thiones (Compounds 7–9): Synthesized via cyclization of hydrazinecarbothioamides, these compounds lack the hydrazinyl group but feature a 1,2,4-triazole-thione core. IR spectra confirm the absence of C=O stretching (~1660–1682 cm⁻¹) in triazoles, contrasting with the target compound’s oxobutanoyl group. The tautomeric equilibrium in triazoles (thiol vs. thione) may reduce stability compared to the target’s rigid hydrazine structure .

b. Sulfonamide vs. Carboxamide Linkers ()

  • However, sulfonamides generally exhibit better metabolic resistance due to reduced susceptibility to hydrolysis .

b. Spectroscopic Data

  • IR Spectroscopy: The target compound’s oxobutanoyl group should exhibit C=O stretching near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thione form in related triazoles, which may inform tautomeric analysis of the target .
  • NMR : The 3,5-bis(trifluoromethyl)phenyl group in shows distinct aromatic proton signals (e.g., 8.24 ppm for singlet protons), which would be consistent in the target compound’s NMR .

Biological Activity

N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its antimicrobial and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H16F6N3O2SC_{13}H_{16}F_6N_3O_2S, with a molecular weight of approximately 335.35 g/mol. The compound features a hydrazine moiety, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC₁₃H₁₆F₃N₃O₂S
Molecular Weight335.35 g/mol
CAS Number209056-84-8
IUPAC NameN-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide

Synthesis

The synthesis of this compound typically involves the reaction between hydrazine derivatives and various electrophiles. The trifluoromethyl group enhances the compound's lipophilicity and bioactivity, making it a target for further research into its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazine compounds exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been reported to be effective against Mycobacterium tuberculosis and other nontuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus . These compounds were evaluated for their minimum inhibitory concentrations (MIC), with some exhibiting MIC values as low as 62.5 µM.

Enzyme Inhibition

The compound also shows potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain hydrazinecarboxamides derived from similar structures can inhibit these enzymes with IC50 values ranging from 27.04 to 106.75 µM . This inhibition suggests possible applications in treating conditions like Alzheimer's disease, where AChE inhibitors are therapeutically relevant.

Cytotoxicity

In vitro studies evaluating cytotoxic effects on eukaryotic cell lines (e.g., HepG2 and MonoMac6) indicated that these compounds generally do not exhibit significant cytostatic properties, which is beneficial for developing therapeutic agents with minimal side effects .

Case Studies

  • Study on Antimycobacterial Activity : A study focused on the synthesis and evaluation of various hydrazine derivatives against M. tuberculosis showed that specific modifications to the alkyl chain length significantly influenced antimicrobial efficacy, with the n-hexyl derivative demonstrating the most potent activity .
  • Enzyme Inhibition Study : Another research highlighted the enzyme inhibition profiles of several hydrazine derivatives, revealing that modifications like the introduction of trifluoromethyl groups can enhance selectivity and potency against AChE compared to standard drugs like rivastigmine .

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